molecular formula C15H18N2O4S B2755375 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide CAS No. 135655-17-3

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide

Cat. No.: B2755375
CAS No.: 135655-17-3
M. Wt: 322.38
InChI Key: XQPYSOOEMUSIGI-UHFFFAOYSA-N
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Description

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a sulfonamide group, which is known for its biological activity, and a cyclohexylidene moiety, which contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide typically involves the reaction of 4,4-dimethyl-2,6-dioxocyclohexanone with an appropriate amine and a sulfonamide derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]amino}benzenesulfonamide lies in its combination of a sulfonamide group with a cyclohexylidene moiety, which imparts both stability and reactivity. This combination makes it particularly useful in various scientific and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2)7-13(18)12(14(19)8-15)9-17-10-3-5-11(6-4-10)22(16,20)21/h3-6,9,18H,7-8H2,1-2H3,(H2,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVSWQFVABVNHGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=C(C(=O)C1)C=NC2=CC=C(C=C2)S(=O)(=O)N)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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